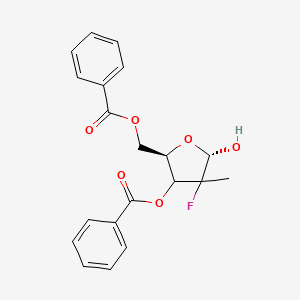
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate: is a synthetic organic compound that belongs to the class of modified sugars. This compound is characterized by the presence of fluorine and methyl groups, which are substituted at specific positions on the sugar moiety. The dibenzoate groups are esterified at the 3 and 5 positions of the pentofuranose ring, adding to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate typically involves multiple steps, starting from a suitable sugar precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2-position of the sugar ring. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Methylation: Introduction of the methyl group at the 2-position, which can be done using methyl iodide in the presence of a base like sodium hydride.
Esterification: Formation of the dibenzoate esters at the 3 and 5 positions. This step involves the reaction of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are not protected.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although it is generally less reactive due to the strong C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of fluorine and methyl groups.
Biology:
- Investigated for its potential as a sugar mimic in biochemical studies.
- Used in the study of enzyme-substrate interactions.
Medicine:
- Explored for its potential as a drug candidate or a drug delivery agent.
- Studied for its effects on metabolic pathways.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and membrane permeability. The dibenzoate groups can provide additional interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-2-fluoro-D-glucose: A fluorinated sugar used in positron emission tomography (PET) imaging.
2-Deoxy-2-methyl-D-glucose: A methylated sugar studied for its metabolic effects.
Uniqueness:
- The combination of fluorine and methyl groups at the 2-position, along with dibenzoate esters, makes (2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranose 3,5-Dibenzoate unique.
- Its specific structural features can lead to distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H19FO6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[(2R,5S)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16?,19+,20?/m1/s1 |
InChI-Schlüssel |
KIGQNEVACHEDCP-GGYOGLCLSA-N |
Isomerische SMILES |
CC1([C@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)O)F |
Kanonische SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
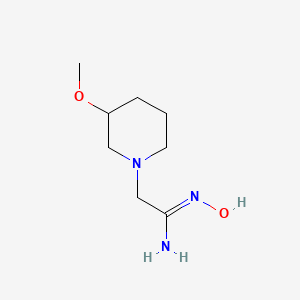
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
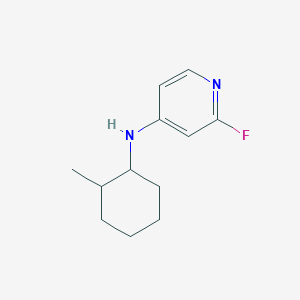
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
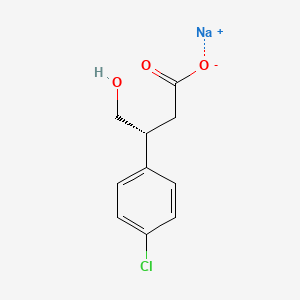
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)

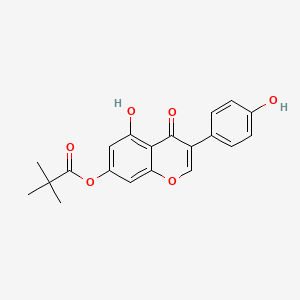
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)

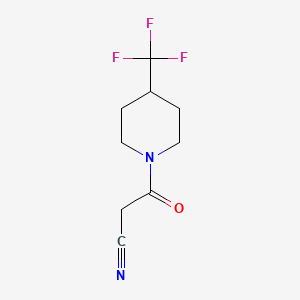
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
